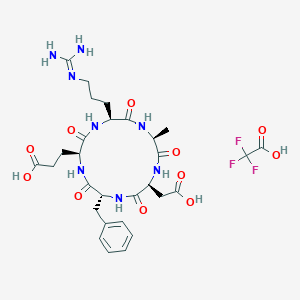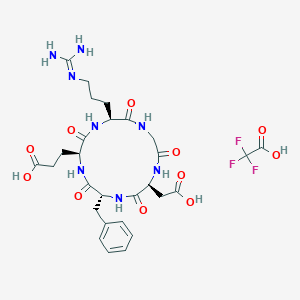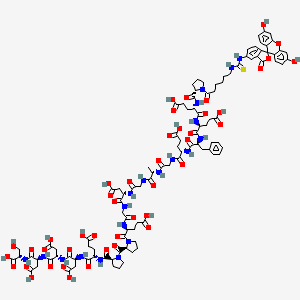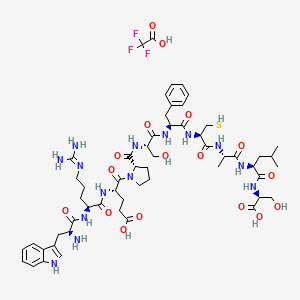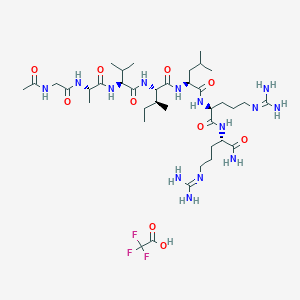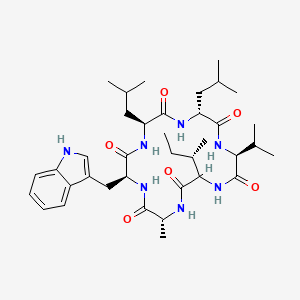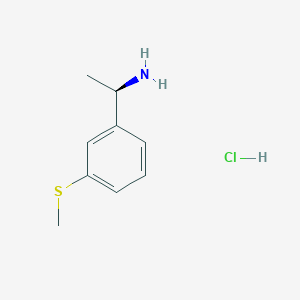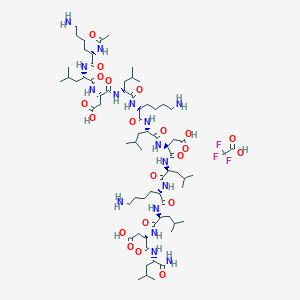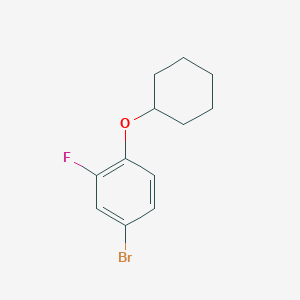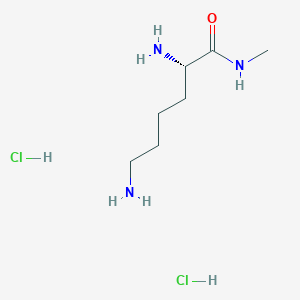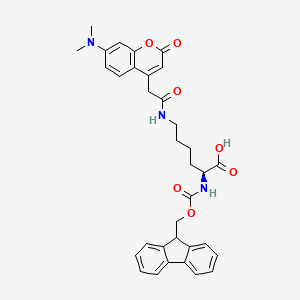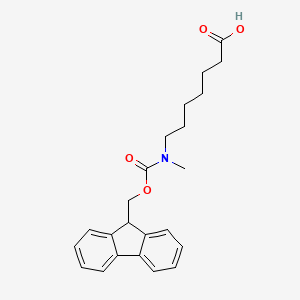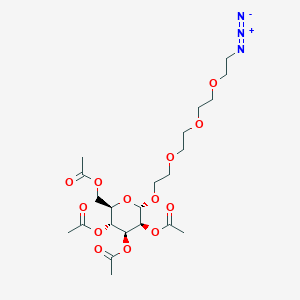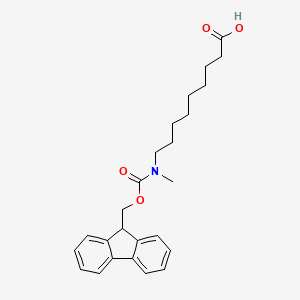
Fmoc-9-MeAnon-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-9-MeAnon-OH: is a derivative of the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in peptide synthesis. The Fmoc group is a base-labile protecting group for the amino function in amino acids and peptides. This compound is particularly useful in solid-phase peptide synthesis due to its stability under acidic conditions and ease of removal under mild basic conditions .
Mechanism of Action
Target of Action
The primary target of Fmoc-9-MeAnon-OH is the amine group of amino acids . The compound is used as a protecting group for amines during peptide synthesis .
Mode of Action
This compound interacts with its targets by reacting with the amine group of amino acids to form a Fmoc carbamate . This reaction introduces the Fmoc group, which serves as a protecting group for the amine . The Fmoc group is base-labile, meaning it can be removed under mild basic conditions . This property is essential for its role in peptide synthesis, as it allows for the sequential addition of amino acids .
Biochemical Pathways
The use of this compound primarily affects the pathway of peptide synthesis . The introduction of the Fmoc group allows for the sequential addition of amino acids to form a peptide chain . Once the desired sequence is achieved, the Fmoc group can be removed under basic conditions, leaving behind the synthesized peptide .
Pharmacokinetics
The Fmoc group is stable under acidic conditions but can be removed under mild basic conditions . This property is crucial for its role in peptide synthesis, as it allows for the selective removal of the protecting group without affecting other parts of the peptide .
Result of Action
The primary result of the action of this compound is the protection of the amine group during peptide synthesis . This protection allows for the sequential addition of amino acids to form a peptide chain . Once the peptide synthesis is complete, the Fmoc group can be removed, leaving behind the synthesized peptide .
Action Environment
The action of this compound is influenced by the pH of the environment . As a base-labile group, the Fmoc group can be removed under basic conditions . Therefore, the pH of the environment needs to be carefully controlled during peptide synthesis to ensure the selective removal of the Fmoc group . Additionally, the reaction with the amine group to introduce the Fmoc group can be carried out under various conditions, including the use of fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .
Biochemical Analysis
Biochemical Properties
Fmoc-9-MeAnon-OH is involved in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the Na-amino group . The Fmoc group, including this compound, allows for very rapid and highly efficient synthesis of peptides .
Cellular Effects
The cellular effects of this compound are primarily related to its role in peptide synthesis. By protecting the Na-amino group during peptide bond formation, this compound helps ensure the correct sequence of amino acids in the resulting peptide .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group for amines during peptide synthesis. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Temporal Effects in Laboratory Settings
The Fmoc group, including this compound, is stable under acidic conditions but can be removed under mild basic conditions . This property allows for the controlled removal of the Fmoc group at specific stages during peptide synthesis .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis. It interacts with the carboxyl group of an amino acid during peptide bond formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-9-MeAnon-OH typically involves the reaction of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) with the corresponding amino acid or peptide under Schotten-Baumann conditions. This involves the use of a base such as sodium bicarbonate in a solvent like dioxane or dimethylformamide (DMF) . The reaction proceeds through the nucleophilic attack of the amino group on the highly reactive Fmoc-Cl, resulting in the formation of the Fmoc-protected amino acid or peptide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Fmoc-9-MeAnon-OH primarily undergoes deprotection reactions, where the Fmoc group is removed to expose the free amino group. This deprotection is typically achieved using secondary amines such as piperidine in DMF . The compound can also participate in coupling reactions to form peptide bonds, facilitated by coupling reagents like 1-hydroxybenzotriazole (HOBt) and N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions:
Deprotection: Piperidine in DMF
Coupling: HOBt and DIC in DMF or dichloromethane (DCM)
Major Products Formed: The major products formed from these reactions include the deprotected amino acid or peptide and the byproducts such as dibenzofulvene and piperidine adducts .
Scientific Research Applications
Chemistry: Fmoc-9-MeAnon-OH is extensively used in the synthesis of peptides and proteins. Its stability under acidic conditions and ease of removal under basic conditions make it ideal for solid-phase peptide synthesis .
Biology and Medicine: In biological research, this compound is used to synthesize peptide-based drugs and biomolecules. It is also employed in the development of diagnostic tools and therapeutic agents .
Industry: Industrially, this compound is used in the production of peptide-based materials, including hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and bioprinting .
Comparison with Similar Compounds
tert-Butyloxycarbonyl (Boc) Group: Another widely used protecting group in peptide synthesis, but it is acid-labile.
Carbobenzoxy (Cbz) Group: An older protecting group that requires hydrogenolysis for removal.
Uniqueness: Fmoc-9-MeAnon-OH is unique due to its base-labile nature, which allows for mild deprotection conditions. This makes it particularly useful in the synthesis of complex peptides and proteins where harsh conditions could lead to degradation .
Properties
IUPAC Name |
9-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]nonanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO4/c1-26(17-11-5-3-2-4-6-16-24(27)28)25(29)30-18-23-21-14-9-7-12-19(21)20-13-8-10-15-22(20)23/h7-10,12-15,23H,2-6,11,16-18H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYUGNRBIJISQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCCCCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
